6,7-Dichloroquinazolin-4(3H)-one

CAS No.: 6958-39-0

Cat. No.: VC3420306

Molecular Formula: C8H4Cl2N2O

Molecular Weight: 215.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6958-39-0 |

|---|---|

| Molecular Formula | C8H4Cl2N2O |

| Molecular Weight | 215.03 g/mol |

| IUPAC Name | 6,7-dichloro-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C8H4Cl2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) |

| Standard InChI Key | UESAHLRLKCVJGK-UHFFFAOYSA-N |

| SMILES | C1=C2C(=CC(=C1Cl)Cl)N=CNC2=O |

| Canonical SMILES | C1=C2C(=CC(=C1Cl)Cl)N=CNC2=O |

Introduction

Chemical Structure and Properties

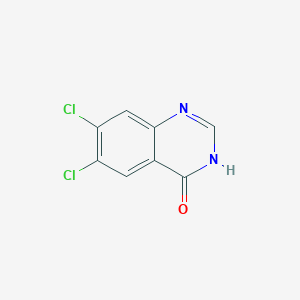

6,7-Dichloroquinazolin-4(3H)-one features a quinazoline core with a ketone group at position 4 and chlorine atoms at positions 6 and 7. This arrangement of functional groups contributes to its chemical reactivity and potential biological activities. The compound is identified by CAS number 6958-39-0 and has a molecular formula of C₈H₄Cl₂N₂O with a molecular weight of 215.03 g/mol. The presence of two chlorine atoms significantly influences its physicochemical properties and biological interactions.

Physical and Chemical Characteristics

The physical and chemical characteristics of 6,7-Dichloroquinazolin-4(3H)-one are essential for understanding its behavior in various chemical and biological systems. Below is a comprehensive table summarizing the key identifiers and properties of this compound:

| Property | Value |

|---|---|

| CAS No. | 6958-39-0 |

| IUPAC Name | 6,7-dichloro-3H-quinazolin-4-one |

| Molecular Formula | C₈H₄Cl₂N₂O |

| Molecular Weight | 215.03 g/mol |

| Standard InChI | InChI=1S/C8H4Cl2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) |

| Standard InChIKey | UESAHLRLKCVJGK-UHFFFAOYSA-N |

| SMILES | C1=C2C(=CC(=C1Cl)Cl)N=CNC2=O |

| PubChem Compound ID | 135460234 |

This compound possesses several functional groups that contribute to its chemical reactivity. The NH group at position 3 can participate in various reactions, including nucleophilic substitutions and hydrogen bonding interactions. The carbonyl group at position 4 is susceptible to nucleophilic attack and can engage in hydrogen bonding as an acceptor. The chlorine atoms at positions 6 and 7 can undergo nucleophilic aromatic substitution reactions, making this compound a versatile intermediate in organic synthesis.

Structural Significance

The specific arrangement of substituents in 6,7-Dichloroquinazolin-4(3H)-one plays a crucial role in determining its chemical and biological properties. The dichloro substitution pattern differentiates it from other quinazoline derivatives and contributes to its unique characteristics. The quinazoline core itself is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds.

The chlorine atoms at positions 6 and 7 influence the electron distribution within the molecule, affecting its reactivity and binding affinity to biological targets. These halogens increase the lipophilicity of the compound, potentially enhancing its membrane permeability and bioavailability. Additionally, the presence of chlorine atoms may contribute to metabolic stability by blocking potential sites of metabolism. The 4(3H)-one functionality creates a potential hydrogen bond donor-acceptor system that can be crucial for interactions with biological receptors.

Structure-Activity Relationships

Understanding the relationship between the chemical structure of 6,7-Dichloroquinazolin-4(3H)-one and its biological activities is essential for rational drug design. By analyzing how structural modifications affect activity, researchers can develop more potent and selective compounds for specific therapeutic applications.

Impact of Chlorine Substituents

The chlorine atoms at positions 6 and 7 of the quinazoline ring significantly influence the compound's physicochemical properties and biological activities. Chlorine substituents generally increase lipophilicity, which can enhance membrane permeability and bioavailability. They also affect the electron distribution within the molecule, potentially altering binding interactions with biological targets.

The specific positioning of the chlorine atoms at the 6 and 7 positions, as opposed to other possible arrangements (such as 6,8 or 5,7), may confer unique activity profiles. Different substitution patterns could result in varying spatial orientations and electronic properties, leading to distinct interactions with biological targets. Comparative studies with isomeric dichloroquinazolines could provide valuable insights into the optimal substitution pattern for specific biological activities.

Role of the Quinazoline Core

The quinazoline core itself is a privileged structure in medicinal chemistry, serving as a scaffold for numerous bioactive compounds. The nitrogen atoms at positions 1 and 3, along with the carbonyl group at position 4, create a unique electronic environment and provide multiple points for hydrogen bonding interactions with biological targets. These features contribute to the diverse biological activities observed in quinazoline derivatives.

The 4(3H)-one functionality in 6,7-Dichloroquinazolin-4(3H)-one is particularly important, as it can serve as both a hydrogen bond acceptor (through the carbonyl oxygen) and donor (through the NH group). This dual functionality enables complex interactions with proteins and other biological targets. Modifications at position 3, such as N-alkylation or N-acylation, could modulate these interactions and potentially lead to derivatives with enhanced potency or selectivity for specific targets.

Comparison with Related Compounds

Comparing 6,7-Dichloroquinazolin-4(3H)-one with structurally related compounds can provide insights into the relationship between chemical structure and biological activity. Such comparisons can guide the development of more potent and selective derivatives for specific therapeutic applications.

Comparison with Other Dichloroquinazoline Isomers

Different dichloroquinazoline isomers, such as 6,8-dichloroquinazolin-4(3H)-one mentioned in the search results, differ in the positioning of the chlorine atoms on the quinazoline ring. These positional isomers may exhibit distinct chemical and biological properties due to differences in the spatial arrangement of substituents and resulting electronic effects.

The positioning of chlorine atoms can affect various molecular properties, including dipole moment, electron distribution, and steric effects. These differences can, in turn, influence interactions with biological targets, resulting in varying activity profiles. Comparative studies of different dichloroquinazoline isomers could reveal optimal substitution patterns for specific biological activities, guiding the rational design of more effective compounds.

Comparison with Other Quinazoline Derivatives

Beyond dichloroquinazolines, 6,7-Dichloroquinazolin-4(3H)-one can be compared with a broader range of quinazoline derivatives to understand the impact of different substituents on biological activity. The search results mention 4-hydrazinoquinazoline derivatives and fused triazoloquinazolines, which represent different structural modifications of the quinazoline core .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume